1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.
Industrial Production Methods: Industrial production of this compound may involve atom-efficient routes to minimize waste and reduce environmental impact. For example, the preparation of similar compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has been achieved through cost-competitive and green routes . These methods emphasize the use of environmentally friendly reagents and conditions to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole sulfonamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A key building block for fungicides.
Difluoromethylated heterocycles: Used in the synthesis of biologically active ingredients.
Uniqueness: 1-(Difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances stability and lipophilicity, while the pyrazole sulfonamide moiety provides specific interactions with biological targets.
Properties
Molecular Formula |
C19H23F2N5O4S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H23F2N5O4S/c1-24-11-15(9-22-24)12-25(31(27,28)16-10-23-26(13-16)19(20)21)7-6-14-4-5-17(29-2)18(8-14)30-3/h4-5,8-11,13,19H,6-7,12H2,1-3H3 |
InChI Key |
UUFCJOFQZUNTQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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